molecular formula C26H33N7O9S B12287303 (S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid Mono(4-methylbenzenesulfonate)

(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid Mono(4-methylbenzenesulfonate)

Cat. No.: B12287303
M. Wt: 619.6 g/mol
InChI Key: AKJZWWRVQRFAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid Mono(4-methylbenzenesulfonate) is a complex organic compound with significant applications in various scientific fields. This compound is known for its intricate structure and potential biological activities, making it a subject of interest in medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid Mono(4-methylbenzenesulfonate) involves multiple steps, including the formation of the pteridine ring, the attachment of the benzoyl group, and the coupling with L-glutamic acid. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid Mono(4-methylbenzenesulfonate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with altered electronic properties, while substitution reactions can produce a wide range of benzoyl or pteridine derivatives .

Scientific Research Applications

(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid Mono(4-methylbenzenesulfonate) has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid Mono(4-methylbenzenesulfonate) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular signaling, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid Mono(4-methylbenzenesulfonate) is unique due to its specific structural features and potential for diverse biological activities. Its ability to undergo various chemical modifications allows for the creation of a wide range of derivatives with tailored properties for specific applications .

Properties

Molecular Formula

C26H33N7O9S

Molecular Weight

619.6 g/mol

IUPAC Name

2-[[4-[(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-hydroperoxypentanoic acid;4-methylbenzenesulfonic acid

InChI

InChI=1S/C19H25N7O6.C7H8O3S/c20-19-25-15-14(17(28)26-19)23-12(9-22-15)8-21-11-5-3-10(4-6-11)16(27)24-13(18(29)30)2-1-7-32-31;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,12-14,21,23,31H,1-2,7-9H2,(H,24,27)(H,29,30)(H3,20,22,25,26,28);2-5H,1H3,(H,8,9,10)

InChI Key

AKJZWWRVQRFAFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(NC2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)NC(CCCOO)C(=O)O

Origin of Product

United States

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